molecular formula C6H11ClO5 B118083 2-Chloro-2-deoxy-D-glucose CAS No. 14685-79-1

2-Chloro-2-deoxy-D-glucose

Cat. No. B118083
CAS RN: 14685-79-1
M. Wt: 198.6 g/mol
InChI Key: RBEGMPAFDRYYIG-SLPGGIOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2-deoxy-D-glucose (2-CIDG) is an analytical standard with the empirical formula C6H11ClO5 and a molecular weight of 198.60 . It is a white crystalline powder that is soluble in water and alcohol solvents . It is a compound with high sugar toxicity that can interfere with sugar metabolism in cells .


Molecular Structure Analysis

The molecular structure of 2-Chloro-2-deoxy-D-glucose is represented by the SMILES string OCC@@HC@@HC@HC@@HC=O . The InChI key is RBEGMPAFDRYYIG-SLPGGIOYSA-N .


Chemical Reactions Analysis

2-Chloro-2-deoxy-D-glucose, like its analog 2-Deoxy-D-glucose (2-DG), is a metabolic inhibitor that has been shown to limit multiplication of SARS-CoV-2 in-vitro . It functions at the level of phosphoglucoisomerase to impede the synthesis of glucose-6-phosphate from glucose .


Physical And Chemical Properties Analysis

2-Chloro-2-deoxy-D-glucose is a solid substance that is white in color . It has a melting point of 139-145 °C . It is hygroscopic and air-sensitive .

Scientific Research Applications

  • COVID-19 Treatment

    • Field : Medical Pharmacology
    • Application : 2-DG has been evaluated as a polypharmacological agent for COVID-19 therapy due to its influence on the glycolytic pathway, interaction with viral proteins, and anti-inflammatory action .
    • Methods : In May 2020, the Indian drug regulatory authority approved 2-DG as an emergency adjunct therapy in mild to severe COVID-19 patients .
    • Results : Clinical studies of 2-DG corroborate that it aids in faster recovery of hospitalized patients and decreases supplemental oxygen .
  • Cancer Treatment

    • Field : Oncology
    • Application : 2-DG has shown promising pharmacological activities, including inhibition of cancerous cell growth .
    • Methods : It has been used as a glycolysis inhibitor .
    • Results : The nonmetabolizable glucose analog 2-DG has shown promising pharmacological activities, including inhibition of cancerous cell growth .
  • Glycolysis Inhibition

    • Field : Biochemistry
    • Application : 2-DG is a competitive inhibitor of glycolysis .
    • Methods : It blocks the activity of different enzymes involved in glycolysis, leading to cell death .
    • Results : The nonmetabolizable glucose analog 2-DG has shown promising pharmacological activities, including inhibition of glycolysis .
  • Energy Restriction Mimetic Agent

    • Field : Biochemistry
    • Application : 2-DG has been used as a potential energy restriction mimetic agent .
    • Methods : It inhibits pathogen-associated molecular patterns .
    • Results : The nonmetabolizable glucose analog 2-DG has shown promising pharmacological activities, including acting as a potential energy restriction mimetic agent .
  • Inhibiting Pathogen-Associated Molecular Patterns

    • Field : Immunology
    • Application : 2-DG has been used to inhibit pathogen-associated molecular patterns .
    • Methods : It acts as a potential energy restriction mimetic agent .
    • Results : The nonmetabolizable glucose analog 2-DG has shown promising pharmacological activities, including inhibiting pathogen-associated molecular patterns .
  • Studying Glucose Role in Cancer Cells

    • Field : Oncology
    • Application : 2-DG has been used to study the role of glucose in cancer cells .
    • Methods : It acts as an inhibitor of glycolysis .
    • Results : The nonmetabolizable glucose analog 2-DG has shown promising pharmacological activities, including studying the role of glucose in cancer cells .
  • Analytical Standard

    • Field : Analytical Chemistry
    • Application : 2-Chloro-2-deoxy-D-glucose is used as an analytical standard in various chemical analyses .
    • Methods : It can be used in techniques such as GC/MS and HPLC .
    • Results : It provides a reference point for the identification and quantification of other substances .
  • Glycosylation Inhibitor

    • Field : Biochemistry
    • Application : 2-Chloro-2-deoxy-D-glucose can be used as a glycosylation inhibitor .
    • Methods : It can inhibit the process of glycosylation, a reaction that attaches a glycosyl group to a molecule .
    • Results : This can be useful in studying the role of glycosylation in various biological processes .
  • Glucose Analog

    • Field : Biochemistry
    • Application : 2-Chloro-2-deoxy-D-glucose is a glucose analog, meaning it can be used to study glucose uptake in cells .
    • Methods : It can be taken up by cells but does not undergo metabolic glycolysis .
    • Results : This can be useful in studying the role of glucose in various biological processes, such as in cells with radiation and burn injuries .
  • Inhibitor of Hexokinase

    • Field : Biochemistry
    • Application : 2-Chloro-2-deoxy-D-glucose can be used as an indirect inhibitor of hexokinase .
    • Methods : It can inhibit the activity of hexokinase, an enzyme that plays a key role in the glycolysis pathway .
    • Results : This can be useful in studying the role of hexokinase and glycolysis in various biological processes .
  • Reducing the Incidence of Doxorubicin-Induced Apoptosis

    • Field : Pharmacology
    • Application : 2-Chloro-2-deoxy-D-glucose has been reported to reduce the incidence of doxorubicin-induced apoptosis .
    • Methods : It can be used in conjunction with doxorubicin, a chemotherapy medication .
    • Results : This can be useful in reducing the side effects of chemotherapy treatment .
  • Tracer for Rapid Tumor Detection

    • Field : Oncology
    • Application : 2-Chloro-2-deoxy-D-glucose can be used as a tracer for rapid tumor detection .
    • Methods : It can be used in imaging techniques to detect tumors .
    • Results : This can be useful in the early detection and treatment of cancer .
  • Analytical Standard

    • Field : Analytical Chemistry
    • Application : 2-Chloro-2-deoxy-D-glucose is used as an analytical standard in various chemical analyses .
    • Methods : It can be used in techniques such as GC/MS and HPLC .
    • Results : It provides a reference point for the identification and quantification of other substances .
  • Glycosylation Inhibitor

    • Field : Biochemistry
    • Application : 2-Chloro-2-deoxy-D-glucose can be used as a glycosylation inhibitor .
    • Methods : It can inhibit the process of glycosylation, a reaction that attaches a glycosyl group to a molecule .
    • Results : This can be useful in studying the role of glycosylation in various biological processes .
  • Glucose Analog

    • Field : Biochemistry
    • Application : 2-Chloro-2-deoxy-D-glucose is a glucose analog, meaning it can be used to study glucose uptake in cells .
    • Methods : It can be taken up by cells but does not undergo metabolic glycolysis .
    • Results : This can be useful in studying the role of glucose in various biological processes, such as in cells with radiation and burn injuries .
  • Inhibitor of Hexokinase

    • Field : Biochemistry
    • Application : 2-Chloro-2-deoxy-D-glucose can be used as an indirect inhibitor of hexokinase .
    • Methods : It can inhibit the activity of hexokinase, an enzyme that plays a key role in the glycolysis pathway .
    • Results : This can be useful in studying the role of hexokinase and glycolysis in various biological processes .
  • Reducing the Incidence of Doxorubicin-Induced Apoptosis

    • Field : Pharmacology
    • Application : 2-Chloro-2-deoxy-D-glucose has been reported to reduce the incidence of doxorubicin-induced apoptosis .
    • Methods : It can be used in conjunction with doxorubicin, a chemotherapy medication .
    • Results : This can be useful in reducing the side effects of chemotherapy treatment .
  • Tracer for Rapid Tumor Detection

    • Field : Oncology
    • Application : 2-Chloro-2-deoxy-D-glucose can be used as a tracer for rapid tumor detection .
    • Methods : It can be used in imaging techniques to detect tumors .
    • Results : This can be useful in the early detection and treatment of cancer .

Safety And Hazards

2-Chloro-2-deoxy-D-glucose is classified as a combustible solid . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

2-DG, a close analog of 2-Chloro-2-deoxy-D-glucose, has been evaluated as a polypharmacological agent for COVID-19 therapy due to its influence on the glycolytic pathway, interaction with viral proteins, and anti-inflammatory action . The promising trends observed in current phase II study is encouraging for confirmatory evaluation of the efficacy and safety of 2-DG in a larger phase III trial . This suggests potential future directions for 2-Chloro-2-deoxy-D-glucose as well.

properties

IUPAC Name

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEGMPAFDRYYIG-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)Cl)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163527
Record name 2-Chloro-2-deoxyglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-deoxy-D-glucose

CAS RN

14685-79-1
Record name 2-Chloro-2-deoxyglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014685791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-deoxyglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-deoxy-D-glucose
Reactant of Route 2
2-Chloro-2-deoxy-D-glucose
Reactant of Route 3
2-Chloro-2-deoxy-D-glucose
Reactant of Route 4
2-Chloro-2-deoxy-D-glucose
Reactant of Route 5
2-Chloro-2-deoxy-D-glucose
Reactant of Route 6
2-Chloro-2-deoxy-D-glucose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.